molecular formula C7H14N4S B13172512 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13172512
M. Wt: 186.28 g/mol
InChI Key: YGWHWBQRJWIBKP-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and thiol functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with isopropyl hydrazine and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reactants used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring allows for strong binding interactions with metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)-N-(propan-2-yl)-1,3-thiazol-2-amine
  • 2-[4-(2-aminoethyl)phenoxy]-N-(propan-2-yl)propanamide

Uniqueness

4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups and the triazole ring structure. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds. Its versatility and potential for various applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H14N4S/c1-5(2)6-9-10-7(12)11(6)4-3-8/h5H,3-4,8H2,1-2H3,(H,10,12)

InChI Key

YGWHWBQRJWIBKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CCN

Origin of Product

United States

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